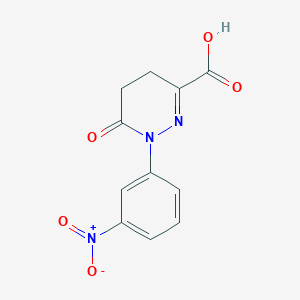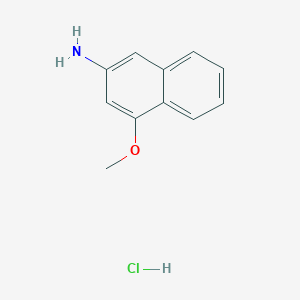
1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid” is a complex organic molecule. Based on its name, it likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as condensation, nitration, and cyclization . The synthesis of derivatives often involves various reagents and conditions, showcasing the versatility of methods to obtain nitrophenyl ethanol derivatives .Molecular Structure Analysis
The molecular structure of compounds closely related to “1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid” has been elucidated through techniques like X-ray diffraction . These structures often form infinite chains in the crystal due to these interactions .Chemical Reactions Analysis
Chemical reactions involving similar compounds include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes . These reactions are influenced by various factors, including solvent type and the presence of specific substituents on the nitrophenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The chemical properties are significantly influenced by the nitro group and its position on the phenyl ring.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization in Heterocyclic Chemistry
1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, due to its structural composition, plays a significant role in the synthesis and derivatization of heterocyclic compounds. The reactions of cyclic oxalyl compounds with hydrazines or hydrazones have been extensively studied, leading to the synthesis of various ester, amide, nitrile, and anilinopyrazole acid derivatives. These reactions are foundational in creating derivatives of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine, showcasing the compound's utility in generating structurally diverse heterocyclic frameworks (Şener et al., 2002).
Analytical Chemistry: Derivatization and Detection
In analytical chemistry, derivatization techniques that utilize compounds like 2-nitrophenylhydrazine (2-NPH) for the analysis of carboxylic acids, aldehydes, and ketones highlight the relevance of related compounds in enhancing the detection and analysis of functional groups in various samples. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and atmospheric pressure chemical ionization mass spectrometry (APCI-MS) after derivatization showcases the potential for precise analytical applications, expanding the utility of these compounds beyond synthesis to analytical methodologies (Peters et al., 2004).
Advanced Material Synthesis
The compound's structural framework contributes to the development of advanced materials, such as optical sensors for detecting oxidative agents. The incorporation of related heterocyclic units into zirconium-based metal-organic frameworks (MOFs) for the reversible detection of nitrous gases is a testament to the compound's versatility in creating materials with significant chemical sensing capabilities. Such materials exhibit colorimetric changes upon oxidation and reduction, highlighting the practical applications in environmental monitoring and safety (Nickerl et al., 2015).
Pharmaceutical Research: Antitubercular Agents
In pharmaceutical research, derivatives of 1,4-dihydropyridines, closely related to the discussed compound, have been explored for their antitubercular activities. The synthesis of unsymmetrical dihydropyridine derivatives and their evaluation against Mycobacterium tuberculosis underscores the potential of such compounds in contributing to the development of new therapeutic agents, emphasizing the broader implications in medicinal chemistry and drug discovery processes (Gevariya et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-10-5-4-9(11(16)17)12-13(10)7-2-1-3-8(6-7)14(18)19/h1-3,6H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQIIAJLAFLWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)

![N-[(4-methylphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2661468.png)




![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)
![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

